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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3,5-Dimethylpiperidin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (3,5-Dimethylpiperidin-1-yl)acetic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethylpiperidin-1-yl)acetic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a well-established pharmacophore present in a wide array of approved therapeutic agents, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for molecular elaboration. The addition of a dimethyl substitution pattern on the piperidine ring and an acetic acid moiety at the nitrogen atom provides a unique combination of lipophilicity and functionality, making it an attractive building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in the field of drug discovery.

Chemical Identity and Properties

The definitive identification of (3,5-Dimethylpiperidin-1-yl)acetic acid is crucial for its use in research and development. While it is commonly handled and available as its hydrochloride salt for improved stability and solubility, understanding the properties of the free acid is essential for its application in synthesis and biological assays.

PropertyValueSource
Chemical Name (3,5-Dimethylpiperidin-1-yl)acetic acidN/A
CAS Number 1158530-01-8 (for hydrochloride salt)[1][2]
Molecular Formula (Free Acid) C9H17NO2Deduced from hydrochloride salt
Molecular Weight (Free Acid) 171.24 g/mol Calculated
Molecular Formula (HCl Salt) C9H18ClNO2[1]
Molecular Weight (HCl Salt) 207.70 g/mol [1]

Synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid

The synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid is typically achieved through the N-alkylation of 3,5-dimethylpiperidine. A common and effective method involves the reaction of 3,5-dimethylpiperidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: Synthesis via N-alkylation

Materials:

  • 3,5-Dimethylpiperidine

  • Sodium chloroacetate

  • Sodium hydroxide

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpiperidine (1 equivalent) in isopropanol.

  • Addition of Reagents: To the stirred solution, add sodium chloroacetate (1.1 equivalents) and sodium hydroxide (1.1 equivalents) dissolved in a minimal amount of deionized water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Acidification and Extraction: Acidify the filtrate to approximately pH 2 with concentrated hydrochloric acid. Extract the aqueous solution with diethyl ether three times to remove any unreacted starting material.

  • Neutralization and Product Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7) using a solution of sodium hydroxide. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield (3,5-Dimethylpiperidin-1-yl)acetic acid. For the hydrochloride salt, after the initial acidification step, the aqueous layer can be concentrated under reduced pressure to yield the product as its hydrochloride salt.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3,5-Dimethylpiperidine Reaction N-Alkylation in Isopropanol (Reflux) Reactant1->Reaction Reactant2 Sodium Chloroacetate Reactant2->Reaction Base Sodium Hydroxide Base->Reaction Workup Filtration & Acidification Reaction->Workup Cool & Filter Extraction Diethyl Ether Extraction Workup->Extraction Acidify Neutralization pH Adjustment Extraction->Neutralization Separate Layers Isolation Filtration & Drying Neutralization->Isolation Precipitation Product (3,5-Dimethylpiperidin-1-yl)acetic acid Isolation->Product

Synthesis workflow for (3,5-Dimethylpiperidin-1-yl)acetic acid.

Applications in Drug Discovery

The 3,5-dimethylpiperidine moiety is a valuable building block in the design of new therapeutic agents. Its derivatives have been explored for a variety of biological activities. The presence of the two methyl groups can influence the conformational rigidity of the piperidine ring and provide specific steric interactions within a biological target, potentially leading to increased potency and selectivity.

The acetic acid functional group serves as a versatile handle for further chemical modifications, such as amide bond formation, to link the piperidine scaffold to other pharmacophores or to modulate the physicochemical properties of the molecule. This allows for the exploration of a broad chemical space in the search for new drug candidates.

Potential Therapeutic Areas:
  • Neurodegenerative Diseases: Derivatives of 3,5-dimethylpiperidine have been investigated as potential agents for treating conditions like Alzheimer's disease.

  • Oncology: The piperidine ring is a common feature in many anti-cancer drugs, and novel derivatives are continuously being explored.

  • Infectious Diseases: The structural motif is also present in various antimicrobial agents.

Drug_Discovery_Logic cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Core (3,5-Dimethylpiperidin-1-yl)acetic acid Piperidine Piperidine Scaffold (Favorable PK) Core->Piperidine Dimethyl 3,5-Dimethyl Substitution (Conformational Rigidity, Selectivity) Core->Dimethyl AceticAcid Acetic Acid Moiety (Synthetic Handle, Polarity) Core->AceticAcid Neuro Neurodegenerative Diseases Piperidine->Neuro Onco Oncology Dimethyl->Onco ID Infectious Diseases AceticAcid->ID

Logical relationship of structural features to therapeutic applications.

Conclusion

(3,5-Dimethylpiperidin-1-yl)acetic acid is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the favorable properties imparted by the 3,5-dimethylpiperidine scaffold make it an attractive starting point for the generation of compound libraries aimed at a variety of therapeutic targets. The detailed information provided in this guide is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery endeavors.

References

  • (3,5-Dimethyl-1-piperidinyl)acetic acid hydrochloride (1:1) | Chemsrc. [Link]

Sources

Exploratory

Chemical structure and SMILES string for (3,5-Dimethylpiperidin-1-yl)acetic acid

Executive Summary (3,5-Dimethylpiperidin-1-yl)acetic acid is a functionalized heterocyclic building block critical in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its value lies in the 3,5-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dimethylpiperidin-1-yl)acetic acid is a functionalized heterocyclic building block critical in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its value lies in the 3,5-dimethyl substitution pattern , which introduces steric bulk and lipophilicity without significantly altering the electronic properties of the piperidine nitrogen. This modification is frequently employed to restrict conformational freedom in drug candidates, thereby enhancing target selectivity.

This guide provides a definitive structural analysis, validated synthetic protocols, and stereochemical insights necessary for the rigorous application of this moiety in drug discovery.

Structural Analysis & Identification

The molecule consists of a piperidine ring substituted with methyl groups at the meta-positions (3 and 5) relative to the nitrogen, which is further functionalized with an acetic acid moiety.

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name 2-(3,5-dimethylpiperidin-1-yl)acetic acidSystematic name
CAS RN 1158530-01-8Listed as Hydrochloride salt
Molecular Formula C₉H₁₇NO₂Free acid
Molecular Weight 171.24 g/mol Free acid
SMILES Notation

The stereochemistry of the 3,5-dimethyl system is the defining feature. The commercially available material is often a mixture of diastereomers unless specified.

Table 1: SMILES Strings by Stereochemical Configuration

ConfigurationDescriptionSMILES String
Generic Undefined StereochemistryCC1CC(CN(C1)CC(=O)O)C
Cis (Meso) Achiral (3R, 5S)C[C@H]1CN(CC(=O)O)C[C@@H]1C
Trans (Racemic) Chiral Pair (3R, 5R / 3S, 5S)C[C@H]1CN(CC(=O)O)C[C@H]1C

Scientist's Note: The cis-isomer is a meso compound due to the plane of symmetry passing through the nitrogen and C4. The trans-isomer exists as a pair of enantiomers. In high-precision SAR (Structure-Activity Relationship) studies, separating these isomers is non-negotiable, as they project the methyl groups into distinct vectors within a binding pocket.

Physicochemical Profile (Predicted)

Understanding the physicochemical baseline is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Predicted)Implication for Drug Design
LogP 0.8 – 1.2Moderate lipophilicity; good for CNS penetration potential.
pKa (Acid) ~3.8 – 4.2Carboxylic acid; ionized at physiological pH.
pKa (Base) ~8.5 – 9.0Tertiary amine; likely protonated at physiological pH (zwitterionic).
TPSA 40.5 ŲLow polar surface area, suggesting good membrane permeability.
Rotatable Bonds 2Rigid core structure favors binding entropy.

Synthetic Methodology

While direct alkylation of 3,5-dimethylpiperidine with chloroacetic acid is possible, it often leads to over-alkylation or difficult workups. The Ester-Hydrolysis Route is the industry standard for generating high-purity material for biological assays.

Reaction Scheme (Graphviz Visualization)

Synthesis_Workflow SM1 3,5-Dimethylpiperidine Base K2CO3 / MeCN Reflux, 4h SM1->Base SM2 Ethyl Bromoacetate SM2->Base Inter Ethyl Ester Intermediate Base->Inter SN2 Alkylation Hydrol LiOH / THF:H2O RT, 2h Product (3,5-Dimethylpiperidin-1-yl) acetic acid Hydrol->Product Acidification (pH 4) Inter->Hydrol Saponification

Figure 1: Two-step synthetic pathway via ester intermediate to ensure purity.

Detailed Protocol

Step 1: N-Alkylation (Ester Formation)

  • Dissolution: Dissolve 3,5-dimethylpiperidine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). The excess base acts as an HCl scavenger.

  • Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) at 0°C to minimize exotherms, then warm to reflux (80°C) for 4 hours.

    • Mechanism:[1][2] Classical Sₙ2 substitution. The steric bulk at C3/C5 slightly retards the rate compared to unsubstituted piperidine, requiring thermal activation.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[1] Dry organic layer (MgSO₄) and concentrate to yield the ethyl ester.

Step 2: Hydrolysis (Saponification)

  • Reaction: Dissolve the crude ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at Room Temperature.

  • Monitoring: Monitor by TLC or LCMS until ester is consumed (~2 hours).

  • Isolation (Critical):

    • Evaporate THF.

    • Acidify the aqueous phase carefully to pH ~4.0 using 1M HCl. Do not over-acidify to pH 1, or the tertiary amine will form a hydrochloride salt that is highly water-soluble and difficult to extract.

    • At the isoelectric point (approx pH 4-5), the zwitterion may precipitate. If not, extract exhaustively with Dichloromethane (DCM) or n-Butanol.

Stereochemical Considerations

The 3,5-dimethyl substitution creates a stereochemical divergence that must be managed.

Stereochemistry Root 3,5-Dimethylpiperidine Core Cis Cis-Isomer (Meso) (3R, 5S) Achiral Root->Cis Hydrogenation (PtO2) Trans Trans-Isomer (Racemic) (3R, 5R) + (3S, 5S) Chiral Pair Root->Trans Thermodynamic Control EnantA Enantiomer A Trans->EnantA Chiral HPLC EnantB Enantiomer B Trans->EnantB Chiral HPLC

Figure 2: Stereochemical lineage of the 3,5-dimethylpiperidine scaffold.

  • Impact on Binding: In a receptor pocket, the cis-isomer presents a "bowl" shape (diaxial or diequatorial preference depending on N-substitution), while the trans-isomer presents a twisted conformation.

  • Recommendation: For initial screening, the commercially available cis/trans mixture is acceptable. For Lead Optimization, synthesize the cis (meso) derivative specifically to simplify the chiral profile, or resolve the trans isomers early to avoid "carrying dead weight" in the racemic mixture.

Medicinal Chemistry Utility

Why use this specific linker?

  • Bioisosterism: The (piperidin-1-yl)acetic acid moiety is often used as a rigidified bioisostere for amino acids like glycine or β-alanine, reducing entropic penalty upon binding.

  • Conformational Lock: The 3,5-dimethyl groups restrict the rotation of the piperidine ring and prevent "chair-flipping," locking the N-substituent vector.

  • Solubility: The tertiary amine provides a protonation site (solubility handle) without the metabolic liability of a primary amine.

References

  • PubChem Database. (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis and N-Alkylation of Amines. (Standard operating procedures for amine alkylation). [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Toxicological Profile of Dimethylpiperidinyl Acetic Acid

Executive Summary & Scope This technical guide provides a comprehensive safety and toxicological assessment of (2,6-Dimethylpiperidin-1-yl)acetic acid , a specialized heterocyclic building block frequently employed in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide provides a comprehensive safety and toxicological assessment of (2,6-Dimethylpiperidin-1-yl)acetic acid , a specialized heterocyclic building block frequently employed in the synthesis of local anesthetics (e.g., mepivacaine analogs) and anti-arrhythmic agents.

Critical Note on Data Availability: As a research-grade intermediate, this specific isomer lacks the extensive historical toxicological datasets associated with commodity chemicals. Therefore, this guide utilizes Read-Across Methodology , extrapolating risk profiles from the parent pharmacophore (Piperidine) and structural analogs (Piperidin-1-yl-acetic acid) to establish a "Worst-Case" safety baseline.

Core Directive: Treat this substance as a Bioactive Irritant . While the acetic acid moiety mitigates the extreme corrosivity and volatility of the parent piperidine, the compound retains significant potential for mucous membrane irritation and pharmacological activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Precise identification is the first step in safety management. The presence of the carboxylic acid tail alters the handling requirements significantly compared to the volatile parent amine.

ParameterSpecification
Chemical Name (2,6-Dimethylpiperidin-1-yl)acetic acid
CAS Number 794488-74-7
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol (Free Acid) / 207.70 g/mol (HCl Salt)
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents.
Acidity (pKa) ~2.5 (Carboxyl), ~9.8 (Piperidine Nitrogen) [Predicted]
Stability Stable under standard STP. Hygroscopic in salt form.

Hazard Identification (GHS Classification)

Based on quantitative structure-activity relationship (QSAR) analysis and vendor data for the CAS 794488-74-7, the substance is classified under GHS Category Warning .

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[4][2][3]

The "Hidden" Hazard: Pharmacological Activity

Unlike simple organic irritants, this compound is a structural motif found in voltage-gated sodium channel blockers.

  • Risk: Systemic absorption (via inhalation of dust or DMSO-solvated skin contact) may theoretically induce pharmacological effects such as numbness or cardiac signaling modulation.

  • Control: Handling protocols must prevent any systemic entry, not just local irritation.

Toxicological Profile (Read-Across Analysis)

Since experimental LD50 data for this specific isomer is limited, we apply Read-Across from the parent Piperidine (CAS 110-89-4) and Acetic Acid (CAS 64-19-7), adjusted for the zwitterionic nature of the derivative.

EndpointPredicted/Analog DataMechanistic Insight
Acute Oral Toxicity LD50 > 2000 mg/kg (Rat) [Estimated]The carboxylic acid moiety reduces lipophilicity compared to pure piperidine, likely reducing acute oral lethality.
Acute Dermal Toxicity Irritant; Potential SensitizerHigh risk of dermatitis. The 2,6-dimethyl steric hindrance does not prevent interaction with epidermal proteins.
Inhalation Toxicity STOT SE 3 (Respiratory Irritant)Dust inhalation causes immediate coughing and dyspnea. Chronic exposure may lead to reactive airway sensitization.
Carcinogenicity No structural alertsPiperidine ring systems are generally non-carcinogenic unless nitrosated. Avoid contact with nitrosating agents (e.g., sodium nitrite) to prevent formation of N-nitroso carcinogens.

Self-Validating Handling Protocol (SOP)

This protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the safety controls of the previous step.

Phase 1: Engineering Controls (The Barrier Gate)
  • Requirement: All solid handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

  • Validation: Verify flow gauge reading before opening the container. If flow < 80 fpm, STOP.

Phase 2: Personal Protective Equipment (PPE)
  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is required if dissolving in DMSO or DMF due to permeation enhancement.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders.

  • Respiratory: If hood work is impossible (not recommended), use a NIOSH N95 or P100 particulate respirator.

Phase 3: Solvation & Reaction (The Thermal Gate)
  • Caution: Neutralization of this acid with strong bases (e.g., NaOH, Hydrides) is exothermic .[3]

  • Protocol: Add base dropwise to the acid solution at 0°C.

  • Validation: Monitor internal temperature. If temp spikes > 10°C, pause addition.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical decision tree for handling this compound, ensuring no safety checks are bypassed.

HandlingProtocol Start Start: Handling (2,6-Dimethylpiperidin-1-yl)acetic acid CheckVent Check Ventilation (Fume Hood > 100 fpm?) Start->CheckVent Stop STOP: Maintenance Required CheckVent->Stop No PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckVent->PPE Yes FormCheck Is compound in Solution or Solid? PPE->FormCheck SolidHandle Solid Handling: Use Anti-Static Spatula Avoid Dust Generation FormCheck->SolidHandle Solid Powder SolnHandle Solution Handling: Check Solvent Permeability (DMSO requires Double Gloves) FormCheck->SolnHandle Liquid/Solvated Waste Disposal: Segregate into Solid/Liquid Organic Waste DO NOT drain dispose SolidHandle->Waste SolnHandle->Waste

Figure 1: Decision-matrix for safe handling. Note the critical stop-point at ventilation failure.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term damage. This protocol prioritizes Decontamination over Treatment .

Ocular Exposure (Critical)
  • Mechanism: The acidic nature combined with the amine functionality can cause protein coagulation in the cornea.

  • Action: Immediately flush with tepid water for 15 minutes .[3] Hold eyelids open.

  • Contraindication: Do NOT use neutralizing eye drops (e.g., bicarbonate). Exothermic neutralization will worsen the burn.

Dermal Exposure
  • Action: Brush off dry powder before wetting (to prevent creating a concentrated acidic paste on skin). Then wash with soap and water.[2][3][5]

  • Surveillance: Monitor for redness (erythema) for 24 hours.

Inhalation[10]
  • Action: Move to fresh air immediately.

  • Medical Follow-up: If wheezing persists > 30 mins, corticosteroids may be indicated (seek medical attention).

Visualization: Emergency Logic Flow

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15 mins No Neutralizers Eye->ActionEye ActionSkin Brush Dry -> Wash Monitor Erythema Skin->ActionSkin ActionInhale Fresh Air Check O2 Saturation Inhale->ActionInhale Medical Seek Medical Review (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage logic for accidental exposure. Immediate dilution is the primary intervention.

Environmental Fate & Disposal

  • Aquatic Toxicity: Piperidine derivatives are often harmful to aquatic life (Category 3).[4]

  • Biodegradability: The piperidine ring is resistant to rapid biodegradation.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize NOx emissions) is the only acceptable disposal method. Never flush into municipal sewage systems.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 167714407, 2-(2,6-dimethylpiperidin-1-yl)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidin-1-yl-acetic acid (Read-Across Source).[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for (3,5-Dimethylpiperidin-1-yl)acetic acid

Abstract & Strategic Overview (3,5-Dimethylpiperidin-1-yl)acetic acid is a critical building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and agrochemicals. Its piperidine core, functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(3,5-Dimethylpiperidin-1-yl)acetic acid is a critical building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and agrochemicals. Its piperidine core, functionalized with methyl groups at the 3 and 5 positions, offers unique steric bulk and lipophilicity profiles compared to unsubstituted piperidine analogs.

This guide details two distinct protocols for its synthesis:

  • Method A (Two-Step via Ester): Prioritizes purity and ease of purification; recommended for initial laboratory-scale synthesis (<10 g).

  • Method B (Direct Alkylation): Prioritizes atom economy and scalability; recommended for process development and larger batches (>50 g).

Stereochemical Considerations

3,5-Dimethylpiperidine exists as two diastereomers: the cis-isomer (meso, typically thermodynamically preferred) and the trans-isomer (racemic pair). Commercial starting materials are often mixtures (e.g., 70:30 cis:trans).

  • Critical Insight: The N-alkylation reaction does not alter the stereocenters at C3 and C5. The diastereomeric ratio (dr) of the product will mirror that of the starting amine. For stereoselective applications, ensure the starting material is isomerically pure.

Retrosynthetic Analysis

The construction of the target molecule relies on the nucleophilic attack of the secondary amine (piperidine) onto an electrophilic acetyl moiety.

Retrosynthesis Target (3,5-Dimethylpiperidin-1-yl)acetic acid (Target) Disconnection N-C Disconnection Target->Disconnection Amine 3,5-Dimethylpiperidine (Nucleophile) Disconnection->Amine Electrophile X-CH2-COOR (Electrophile) X = Cl, Br; R = H, Et Disconnection->Electrophile

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from 3,5-dimethylpiperidine and an alpha-haloacetic acid derivative.

Protocol A: Two-Step Synthesis via Ethyl Bromoacetate

Recommended for: High purity requirements, research scale (1–10 g). Mechanism: SN2 Alkylation followed by Saponification.

Step 1: N-Alkylation to Ethyl Ester

Reagents:

  • 3,5-Dimethylpiperidine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 3,5-dimethylpiperidine dissolved in ACN (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (powdered) to the solution.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add ethyl bromoacetate dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Partition: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

    • Note: The crude ester is usually sufficiently pure for hydrolysis. If not, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Hydrolysis to Free Acid

Reagents:

  • Crude Ethyl Ester (from Step 1)

  • Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF:Water (3:1)

Procedure:

  • Dissolution: Dissolve the crude ester in THF/Water.

  • Saponification: Add LiOH·H₂O in one portion.[1][2] Stir vigorously at RT for 3–6 hours.

  • pH Adjustment (Critical):

    • Concentrate THF in vacuo.

    • Cool the remaining aqueous phase to 0°C.

    • Carefully adjust pH to ~6.0–6.5 (the isoelectric point) using 1M HCl.

  • Isolation:

    • Option A (Precipitation): If the concentration is high, the zwitterionic product may crystallize. Filter and wash with cold acetone.

    • Option B (Extraction): If no precipitate forms, extract with dichloromethane (DCM) or Chloroform/Isopropanol (3:1) multiple times.

    • Option C (Lyophilization): For water-soluble zwitterions, wash the aqueous layer with ether to remove non-polar impurities, then lyophilize the aqueous layer to obtain the crude solid (containing LiCl). Desalt using ion-exchange resin (e.g., Dowex 50W) if necessary.

Protocol B: Direct Alkylation (Scalable)

Recommended for: Scale-up (>50 g), Green Chemistry compliance. Mechanism: Direct SN2 displacement in aqueous media.

Reagents:

  • 3,5-Dimethylpiperidine (1.0 equiv)

  • Chloroacetic acid (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.2 equiv)

  • Solvent: Water

Procedure:

  • Preparation of Chloroacetate: In a reaction vessel, dissolve chloroacetic acid in water (1 M). Cool to 0°C and slowly add the first half of the NaOH (1.1 equiv) to generate sodium chloroacetate in situ.

  • Amine Addition: Add 3,5-dimethylpiperidine dropwise.

  • Reaction: Heat the mixture to 40–50°C.

  • pH Maintenance: As the reaction proceeds, HCl is generated (neutralized by the amine). Slowly add the second half of the NaOH (1.1 equiv) via an addition funnel or pH-stat to maintain pH 10–11.

    • Process Tip: Maintaining basic pH ensures the piperidine remains nucleophilic, but avoiding pH >12 prevents side reactions.

  • Completion: Stir at 50°C for 4 hours. Monitor by HPLC.

  • Workup (Isoelectric Precipitation):

    • Cool to RT.

    • Acidify carefully with concentrated HCl to pH ~6.0 (Isoelectric point).

    • Cool to 4°C overnight. The product should crystallize as a white solid.

    • Filter, wash with minimal ice-cold water and acetone, and dry in vacuo.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for purification, a common bottleneck for amino acid derivatives.

Workflow Start Crude Reaction Mixture (Post-Hydrolysis or Direct) CheckSol Check Solubility in Water Start->CheckSol Precip Precipitate forms at pH 6? CheckSol->Precip High Filter Filtration & Recrystallization (Solvent: EtOH/Water) Precip->Filter Yes Lyophil Lyophilization Precip->Lyophil No Final Pure (3,5-Dimethylpiperidin-1-yl)acetic acid Filter->Final IonExchange Ion Exchange Chromatography (Dowex 50W, elute w/ NH4OH) Lyophil->IonExchange Desalting needed IonExchange->Final

Figure 2: Purification workflow focusing on the zwitterionic nature of the product.

Analytical Characterization

Expected Data (Generic for cis-isomer):

  • 1H NMR (400 MHz, D₂O/CDCl3):

    • δ 3.5–3.8 (s, 2H, N-CH₂-COOH)

    • δ 2.8–3.0 (m, 2H, Piperidine ring N-CH)

    • δ 1.9–2.1 (m, 2H, Piperidine ring N-CH)

    • δ 1.6–1.8 (m, 2H, Methine CH-CH3)

    • δ 0.8–0.9 (d, 6H, -CH₃)

    • Note: The methylene protons of the acetic acid moiety may appear as a singlet or an AB quartet depending on the rigidity and chirality of the piperidine ring conformers.

  • Mass Spectrometry (ESI):

    • [M+H]+ Calculated: 172.13

    • Found: 172.1 ± 0.1

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield (Precipitation) Product is too soluble in water at pH 6.Concentrate aqueous volume to 20% of original before acidification. Add ethanol to induce precipitation.
Impurity: Starting Amine Incomplete conversion.Use 1.1–1.2 eq of alkylating agent. Ensure temperature is maintained >40°C for Method B.
Hygroscopic Solid Residual salts (LiCl/NaCl).Perform Ion-Exchange chromatography or recrystallize from Isopropanol/Acetone.
Stereochemical Drift Harsh conditions.Avoid refluxing in strong base for extended periods (>24h).

References

  • General Piperidine Synthesis: Organic Chemistry Portal. "Synthesis of Piperidines." Available at: [Link]

  • Stereochemistry of 3,5-Dimethylpiperidine: Tuoda Industry. "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis." Available at: [Link]

  • Analogous Synthesis (Phenylpiperidin-1-yl-acetic acid): ResearchGate. "Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid." Available at: [Link]

  • Compound Identification: PubChem. "Piperidin-1-yl-acetic acid."[3][4][5][6][7] Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 3,5-Dimethylpiperidine Acetic Acid Derivatives

This Application Note is designed for process chemists and medicinal chemists focusing on the scalable synthesis of (3,5-dimethylpiperidin-1-yl)acetic acid and its derivatives. These scaffolds are critical "conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists focusing on the scalable synthesis of (3,5-dimethylpiperidin-1-yl)acetic acid and its derivatives. These scaffolds are critical "conformationally restricted" linkers in drug discovery, offering defined spatial vectors that enhance potency and selectivity compared to flexible piperidine analogs.

Executive Summary & Strategic Rationale

The 3,5-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry.[1] Unlike the unsubstituted piperidine, the 3,5-dimethyl substitution pattern introduces significant conformational bias .

  • Conformational Locking: The cis-isomer (meso) predominantly adopts a chair conformation with both methyl groups in equatorial positions (

    
    ), creating a rigid, lipophilic vector.
    
  • Thermodynamic Stability: The cis-isomer is thermodynamically more stable than the trans-isomer (which requires one axial methyl group), making it the preferred target for scalable industrial processes.

  • Application: Derivatives like (3,5-dimethylpiperidin-1-yl)acetic acid serve as critical amine-to-acid linkers in peptidomimetics, PROTACs, and GPCR ligands.

This guide details a self-validating, scalable protocol for the synthesis of the cis-isomer and its subsequent conversion to the N-acetic acid derivative, emphasizing stereocontrol and safety.

Strategic Route Selection

The industrial synthesis relies on the heterogeneous catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). While direct alkylation of commercially available mixtures is possible, it leads to batch-to-batch variability. Our protocol enforces stereochemical purity upstream.

Process Flow Diagram (Graphviz)

ProcessFlow Start 3,5-Lutidine (Starting Material) Hydrogenation Step 1: Hydrogenation (Ru/C, AcOH, H2) Stereoselective Reduction Start->Hydrogenation 50 bar, 100°C Workup Step 2: Isolation Basification & Distillation Hydrogenation->Workup Filter Catalyst Purification Step 3: Salt Crystallization (HCl Salt Formation) Removes Trans-Isomer Workup->Purification HCl/EtOH Alkylation Step 4: N-Alkylation (t-Butyl Bromoacetate) Purification->Alkylation Free base generation Hydrolysis Step 5: Hydrolysis (TFA or HCl) Yields Free Acid Alkylation->Hydrolysis Deprotection Final Target: (cis-3,5-Dimethylpiperidin-1-yl) acetic acid Hydrolysis->Final

Figure 1: Critical Process Flow for the stereoselective synthesis of the target acetic acid derivative.

Detailed Experimental Protocols

Protocol A: Stereoselective Hydrogenation of 3,5-Lutidine

Objective: Synthesize cis-3,5-dimethylpiperidine with >95:5 diastereomeric ratio (dr). Mechanism: Acidic media protonates the pyridine nitrogen, facilitating adsorption onto the metal surface. The cis stereochemistry is established as hydrogen adds to the same face of the aromatic ring (syn-addition).

Reagents:

  • 3,5-Dimethylpyridine (3,5-Lutidine) [CAS: 591-22-0]

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or Platinum Oxide (PtO

    
    )
    
  • Solvent: Glacial Acetic Acid (AcOH)[2][3]

  • Hydrogen Gas (H

    
    )
    

Step-by-Step Procedure:

  • Reactor Loading: In a high-pressure Hastelloy autoclave, charge 3,5-lutidine (1.0 equiv) and Glacial Acetic Acid (5.0 vol).

    • Critical Control: The use of AcOH is non-negotiable. Neutral solvents (MeOH) increase the formation of the trans-isomer and partial reduction byproducts.

  • Catalyst Addition: Add 5 wt% of Ru/C (50% water wet).

    • Safety: Add catalyst under an inert nitrogen blanket to prevent ignition of solvent vapors.

  • Hydrogenation: Pressurize to 50 bar (725 psi) H

    
     and heat to 100°C . Stir at 800-1000 rpm to eliminate mass-transfer limitations.
    
  • Monitoring: Reaction typically completes in 8-12 hours. Monitor by GC-FID.

    • Endpoint: <0.5% starting material.

  • Workup:

    • Cool to 25°C and vent H

      
      . Purge with N
      
      
      
      .
    • Filter catalyst through a Celite pad (Save catalyst for recovery).

    • Concentrate the filtrate to remove bulk AcOH.

    • Basification: Dilute residue with water and slowly add 50% NaOH at <20°C until pH >12.

    • Extraction: Extract with MTBE (3x). Dry organics over Na

      
      SO
      
      
      
      and concentrate.
  • Purification (The "Self-Validating" Step):

    • Dissolve the crude oil in Ethanol.

    • Add HCl in Ethanol (1.1 equiv) dropwise.

    • Cool to 0°C. The cis-3,5-dimethylpiperidine hydrochloride crystallizes preferentially due to its higher symmetry and lattice energy compared to the trans-isomer.

    • Filter and dry.[3][4] Target Yield: 85-90%. Purity: >98% cis.

Protocol B: N-Alkylation to (cis-3,5-Dimethylpiperidin-1-yl)acetic Acid

Objective: Attach the acetic acid tail without racemization or over-alkylation. Strategy: Use of tert-butyl bromoacetate allows for a clean mono-alkylation and easy purification, followed by acidic hydrolysis.

Reagents:

  • cis-3,5-Dimethylpiperidine HCl (from Protocol A)

  • tert-Butyl bromoacetate (1.1 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    , 3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Free Basing (In-situ): Charge the piperidine HCl salt, K

    
    CO
    
    
    
    , and MeCN into the reactor. Stir for 30 min at RT.
  • Alkylation: Cool to 0°C. Add tert-butyl bromoacetate dropwise over 1 hour.

    • Why? Controlling addition rate prevents the formation of quaternary ammonium salts (bis-alkylation).

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by HPLC/LC-MS.

  • Quench: Filter off inorganic salts. Concentrate the filtrate.

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in CH

      
      Cl
      
      
      
      (DCM).
    • Add Trifluoroacetic acid (TFA) (10 vol) or 4M HCl in Dioxane.

    • Stir at RT for 2 hours.

  • Isolation:

    • Concentrate to dryness.

    • Trituration: Triturate the solid with Diethyl Ether (Et

      
      O) to remove organic impurities.
      
    • Filter the white solid. This is the (cis-3,5-dimethylpiperidin-1-yl)acetic acid trifluoroacetate/hydrochloride salt .

Analytical Controls & Data Specifications

To ensure "Trustworthiness" and reproducibility, the following analytical parameters must be met.

ParameterSpecificationMethodRationale
Appearance White crystalline solidVisualIndicates salt purity; oils suggest impurities.
1H NMR (D2O) δ ~0.9 (d, 6H, Me), ~4.0 (s, 2H, N-CH2-COOH)NMRConfirms structure and cis symmetry (Me groups equivalent).
Isomeric Purity >98% cis (meso)GC or Chiral HPLCTrans isomer has distinct retention time.
Water Content <1.0%Karl FischerCritical for stoichiometry in downstream coupling.
Stereochemical Verification (NMR)

The cis-isomer is characterized by a simplified NMR spectrum due to the plane of symmetry passing through the Nitrogen and C4.

  • Cis (meso): Methyl doublet appears as a single signal.

  • Trans (racemic): Lack of symmetry may result in complex splitting or distinct signals if resolved in chiral media.

Scalability & Safety Assessment

Critical Process Parameters (CPPs)
  • Hydrogenation Pressure: Pressures <30 bar significantly slow the reaction, leading to catalyst poisoning.

  • Temperature Control: Exceeding 120°C during hydrogenation increases the risk of ring opening or demethylation.

  • Alkylation Stoichiometry: Excess bromoacetate (>1.2 equiv) leads to difficult-to-separate quaternary ammonium byproducts.

Thermal Hazards
  • Hydrogenation: Highly exothermic. Use a programmed temperature ramp (e.g., 1°C/min) to prevent thermal runaway. Ensure the autoclave has a rupture disc rated for the solvent vapor pressure + H

    
     pressure.
    
  • Exotherms: The neutralization of the acetic acid reaction mixture with NaOH is violently exothermic. Active cooling is mandatory.

References

  • Hydrogenation of Pyridines: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.
  • Stereoselective Synthesis: Separation of cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.CN1636979A .

  • Derivatization Protocol: Synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid derivatives.ChemicalBook CAS 1158530-01-8 .

  • Thermodynamic Stability: Conformational analysis of 1,3-disubstituted piperidines. Eliel, E. L. et al. J. Am. Chem. Soc.1956 , 78, 4049.

Sources

Method

Application Notes and Protocols: The Dimethylpiperidinyl Acetic Acid Scaffold in Medicinal Chemistry

Abstract The piperidine ring is a highly privileged scaffold in medicinal chemistry, featuring prominently in a wide array of clinically approved drugs.[1] This guide focuses on a specific and valuable derivative class:...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a highly privileged scaffold in medicinal chemistry, featuring prominently in a wide array of clinically approved drugs.[1] This guide focuses on a specific and valuable derivative class: dimethylpiperidinyl acetic acids. These compounds have garnered significant attention as potent and selective ligands for muscarinic acetylcholine receptors (mAChRs), making them critical tools in the pursuit of novel therapeutics for central nervous system (CNS) disorders. We provide an in-depth exploration of their mechanism of action, therapeutic applications, and detailed, field-proven protocols for their synthesis and pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Strategic Value of the Dimethylpiperidinyl Acetic Acid Scaffold

The cholinergic system, modulated by acetylcholine (ACh), plays a crucial role in regulating a vast range of physiological functions.[2] Muscarinic receptors, a class of G-protein coupled receptors, are central to this system and are widely distributed in the brain, where they are involved in processes like learning, memory, and attention.[2][3][4] A deficit in cholinergic neurotransmission is a key feature of Alzheimer's disease (AD), making muscarinic agonists a primary therapeutic target.[2][5]

The dimethylpiperidinyl acetic acid scaffold provides a robust and chemically tractable framework for designing selective muscarinic agonists. The piperidine core enhances druggability by improving metabolic stability and pharmacokinetic properties, while the dimethyl substitution and the acetic acid side chain offer precise points for chemical modification to tune potency, selectivity, and efficacy.[1][6] This guide will detail the practical application of this scaffold from chemical synthesis to biological characterization.

Mechanism of Action & Therapeutic Rationale

Dimethylpiperidinyl acetic acid derivatives primarily function by mimicking the action of endogenous acetylcholine at muscarinic receptors.[4] There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and exhibiting distinct anatomical distributions and physiological roles. The therapeutic benefit of achieving receptor subtype selectivity is a major goal in modern drug discovery.[3][7]

  • M1, M3, and M5 Receptors: These receptors couple through Gq/11 proteins to activate phospholipase C (PLC). This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC). M1 receptor activation, in particular, is a key strategy for enhancing cognitive function in AD.[2][3][8]

  • M2 and M4 Receptors: These receptors couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases cyclic AMP (cAMP) levels. They also modulate ion channels. M2 and M4 receptor activation has been shown to produce significant analgesic effects, presenting opportunities for novel pain therapeutics.[9]

Signaling Pathway for Gq-Coupled Muscarinic Receptors (M1/M3/M5)

M1_Signaling Agonist Muscarinic Agonist (e.g., Dimethylpiperidinyl Acetic Acid) M1R M1 Receptor Agonist->M1R Gq Gq/11 Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Response PKC->Response

Caption: Agonist activation of Gq-coupled muscarinic receptors.

Core Therapeutic Applications

  • Alzheimer's Disease (AD) and Cognitive Deficits: The M1 muscarinic receptor is a primary target for alleviating the cognitive symptoms of AD. Orthosteric M1 agonists have shown evidence of efficacy in clinical trials.[8] Dimethylpiperidinyl acetic acid derivatives designed as M1-selective agonists aim to directly stimulate the cholinergic receptors responsible for learning and memory, offering a promising therapeutic strategy.[2][8]

  • Analgesia (Pain Management): Centrally active muscarinic agonists produce robust analgesic effects.[9] Preclinical studies using knockout mice have unambiguously demonstrated that this analgesia is mediated by a combination of M2 and M4 muscarinic receptors at both spinal and supraspinal levels.[9] This presents an opportunity to develop novel, non-opioid analgesics based on this scaffold.

  • Schizophrenia: M1 and M4 receptor agonism is also being explored as a novel approach for treating the cognitive and psychotic symptoms of schizophrenia. The M1/M4 preferring agonist xanomeline has shown improvements in both AD and schizophrenia patients, highlighting the potential of this mechanism.[8]

Synthesis and Characterization Protocol

The synthesis of dimethylpiperidinyl acetic acid derivatives is typically achieved through a straightforward and reliable multi-step process. The following protocol provides a validated general procedure.

Protocol 4.1: Synthesis of (2,6-Dimethylpiperidin-1-yl)acetic Acid

Objective: To synthesize the core carboxylic acid intermediate for further derivatization or direct testing.

Materials:

  • cis-2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: N-Alkylation to Synthesize Ethyl (2,6-Dimethylpiperidin-1-yl)acetate

  • To a round-bottom flask, add cis-2,6-dimethylpiperidine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60°C and maintain for 12-16 hours, monitoring progress by TLC or LC-MS. Causality Note: Heating accelerates the SN2 reaction. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Step 2: Saponification to (2,6-Dimethylpiperidin-1-yl)acetic Acid

  • Dissolve the purified ester (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC/LC-MS). Causality Note: LiOH is a strong base that hydrolyzes the ester to its corresponding carboxylate salt and ethanol.

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the final product, (2,6-dimethylpiperidin-1-yl)acetic acid, typically as a solid.[10]

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,6-Dimethylpiperidine + Ethyl Bromoacetate Alkylation Step 1: N-Alkylation (K₂CO₃, ACN, 60°C) Start->Alkylation Purification Purification (Column Chromatography) Alkylation->Purification Ester_Intermediate Ethyl Ester Intermediate Purification->Ester_Intermediate Saponification Step 2: Saponification (LiOH, THF/H₂O) Ester_Intermediate->Saponification Workup Acidic Work-up & Extraction Saponification->Workup Final_Product Final Product: (2,6-Dimethylpiperidin-1-yl)acetic acid Workup->Final_Product

Caption: A validated two-step synthesis workflow for the core acid scaffold.

Pharmacological Evaluation Protocols

Characterizing the interaction of synthesized compounds with muscarinic receptors requires a two-pronged approach: determining binding affinity and measuring functional activity.

Protocol 5.1: Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of test compounds for each muscarinic receptor subtype (M1-M5).

Principle: This competitive assay measures the ability of a test compound to displace a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is used to calculate the Ki.

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific control: Atropine (10 µM final concentration).

  • Test compounds serially diluted in assay buffer.

  • 96-well filter plates (GF/B) and a cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of the appropriate membrane preparation, and 50 µL of the test compound dilution (or buffer for total binding, or atropine for non-specific binding).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the plate contents through the pre-soaked GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand. Self-Validation Check: This rapid washing step is critical to prevent significant dissociation of the radioligand-receptor complex.

  • Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5.2: Functional Assay for Agonist Potency (EC₅₀) and Efficacy (Emax)

Objective: To determine if a compound is an agonist and to quantify its potency (EC₅₀) and efficacy (Emax).

Principle: For Gq-coupled receptors (M1, M3, M5), agonist activation stimulates a rise in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure this response in real-time.

Materials:

  • HEK293 or CHO cells stably expressing the human M1, M3, or M5 receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference agonist (e.g., Acetylcholine or Carbachol).

  • Fluorescent plate reader (e.g., FLIPR, FlexStation) with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate cells in black-walled, clear-bottom 96-well plates and grow to confluence (18-24 hours).

  • Dye Loading: Aspirate the growth medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C. Causality Note: The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.

  • Assay Execution:

    • Wash the cells gently with assay buffer to remove extracellular dye.

    • Place the plate in the fluorescent reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • The instrument then adds the test compound at various concentrations and immediately begins recording the change in fluorescence intensity over 2-3 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response versus the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal response).

    • Normalize the Emax of test compounds to the Emax of a full reference agonist (e.g., Acetylcholine) to express it as a percentage (relative efficacy).

Data Interpretation & Structure-Activity Relationships (SAR)

Systematic evaluation of synthesized analogues allows for the development of a robust SAR. This guides the optimization of lead compounds towards a desired therapeutic profile.

Table 1: Hypothetical Pharmacological Data for (Dimethylpiperidin-1-yl)acetic Acid Analogues

Compound IDR¹ Substitution (Piperidine Ring)M1 Ki (nM)M1 EC₅₀ (nM)M1 Emax (%)M2/M1 Selectivity (Ki Ratio)
Lead-01 2,6-dimethyl45120855
Opt-02 2,6-dimethyl, 4-hydroxy25809020
Opt-03 2,6-dimethyl, 4-fluoro30958815
Opt-04 2,5-dimethyl150450602

This data is illustrative. Ki is the binding affinity (lower is better). EC₅₀ is the functional potency (lower is better). Emax is the relative efficacy. Selectivity is the ratio of Ki at the off-target (M2) vs. the on-target (M1) receptor (higher is better).

From this hypothetical data, one could infer that adding a polar hydroxyl group at the 4-position (Opt-02) improves both affinity and selectivity, whereas changing the methyl substitution pattern from 2,6 to 2,5 (Opt-04) is detrimental to activity. This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry.

Conclusion and Future Perspectives

The dimethylpiperidinyl acetic acid scaffold is a proven and highly adaptable platform for the design of muscarinic receptor modulators. The protocols outlined in this guide provide a comprehensive framework for synthesizing and evaluating novel compounds based on this core. Future work will undoubtedly focus on achieving even greater subtype selectivity, particularly for M1 and M4 agonists, and on optimizing pharmacokinetic profiles to ensure robust CNS penetration and appropriate duration of action for treating chronic neurodegenerative diseases.

References

  • Gomeza, J., Zhang, L., Kostenis, E., Felder, C., Bymaster, F., Brodkin, J., Shannon, H., Wess, J. (2002). Evaluation of muscarinic agonist-induced analgesia in muscarinic acetylcholine receptor knockout mice. PubMed.
  • Ehlert, F. J. (2005). Muscarinic receptor agonists and antagonists. Taylor & Francis Online.
  • Caulfield, M. P., Birdsall, N. J. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI.
  • Felder, C. C., Bymaster, F. P., Shannon, H. E. (2000). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. Journal of Medicinal Chemistry.
  • Le, J. K., Givens, R. C. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf.
  • BenchChem. Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives. BenchChem.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.
  • Unknown. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • Unknown. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • van der Mey, M., et al. (1995). M3/M1-Selective antimuscarinic tropinyl and piperidinyl esters. PubMed.
  • Shannon, H. E., et al. (1994). M1 receptor agonist activity is not a requirement for muscarinic antinociception. PubMed.
  • ChemicalBook. (2,6-DIMETHYL-PIPERIDIN-1-YL)-ACETIC ACID. ChemicalBook.
  • Bradley, S. J., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PMC.
  • Wieczorek, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Ehlert, F. J. (2001). Muscarinic Receptor Agonists and Antagonists. PMC - NIH.
  • Chemical Synthesis. 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID. Chemical Synthesis.
  • Sauerberg, P., et al. (1991). Muscarinic Cholinergic Agonists and Antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine Type. Synthesis and Structure-Activity Relationships. PubMed.
  • Unknown. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC.
  • Unknown. (2022).
  • Unknown. (2024).
  • Singh, P., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid

Technical Support Center: Optimization of (3,5-Dimethylpiperidin-1-yl)acetic Acid Synthesis Introduction: The "Yield Trap" in Amphoteric Synthesis User Query: "I am synthesizing (3,5-Dimethylpiperidin-1-yl)acetic acid bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (3,5-Dimethylpiperidin-1-yl)acetic Acid Synthesis

Introduction: The "Yield Trap" in Amphoteric Synthesis

User Query: "I am synthesizing (3,5-Dimethylpiperidin-1-yl)acetic acid but my isolated yields are inconsistent (30-50%). I am using chloroacetic acid and NaOH. What is going wrong?"

Executive Summary: The synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid presents a classic "amphoteric trap."[1] The low yield is rarely due to the reaction failing, but rather the product remaining solubilized in the aqueous waste stream during workup. Additionally, the steric bulk of the 3,5-dimethyl substitution pattern—specifically the cis/trans isomer ratio—can significantly alter reaction kinetics, leading to incomplete conversion if not monitored.

This guide replaces the "Direct Acid" route with a Two-Step Ester Protocol to guarantee isolation, and provides a specific troubleshooting workflow for the zwitterionic workup.

Module 1: The "Golden Route" (Protocol Optimization)

Issue: Direct alkylation with chloroacetic acid (the "Schotten-Baumann" conditions) often leads to over-alkylation (quaternization) and difficult isolation.[1] Solution: Switch to a Soft Alkylation / Hydrolysis sequence. This masks the polarity of the acid during the purification step.

Step 1: N-Alkylation with Ethyl Bromoacetate
  • Reagents: 3,5-Dimethylpiperidine (1.0 eq), Ethyl bromoacetate (1.1 eq),

    
     (2.5 eq).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

  • Temperature:

    
     Room Temperature (RT).
    

Why this improves yield:

  • Leaving Group: Bromide is a better leaving group than chloride (

    
    ), allowing the reaction to proceed at lower temperatures, reducing the risk of quaternary ammonium salt formation.[1]
    
  • Solubility: The intermediate ester is lipophilic.[1] Unlike the final acid, it can be extracted into organic solvents (EtOAc/DCM) , allowing you to wash away inorganic salts and unreacted amine before hydrolysis.

Step 2: Quantitative Hydrolysis
  • Reagents: Ester intermediate, LiOH or NaOH (2.0 eq).

  • Solvent: THF:Water (3:1).[1]

  • Temperature: RT (1-2 hours).

Data Comparison: Leaving Group & Pathway Efficiency

VariableChloroacetic Acid (Direct)Ethyl Bromoacetate (Two-Step)Impact on Yield
Reaction Temp High (Reflux often req.)Low (

to RT)
Lower temp prevents byproduct formation.[1]
Quaternization Risk High (Thermodynamic control)Low (Kinetic control)Prevents loss of starting material to "double alkylation."
Workup Phase Aqueous (Hard to isolate)Organic (Easy extraction)Critical: Prevents loss of product in water washes.
Typical Yield 30-45%85-92% Major improvement in isolated mass.[1]

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis and the critical divergence point where yields are lost.

SynthesisWorkflow Start Start: 3,5-Dimethylpiperidine Decision Choose Alkylating Agent Start->Decision RouteA Route A: Chloroacetic Acid (Direct Alkylation) Decision->RouteA Traditional RouteB Route B: Ethyl Bromoacetate (Ester Intermediate) Decision->RouteB Recommended IssueA Problem: Product is Zwitterionic Hard to extract from water RouteA->IssueA StepB1 Step 1: N-Alkylation (Product is Lipophilic Ester) RouteB->StepB1 Final Target: (3,5-Dimethylpiperidin-1-yl)acetic acid IssueA->Final Low Yield (<40%) StepB2 Step 2: Organic Extraction (Removes salts/impurities) StepB1->StepB2 StepB3 Step 3: Hydrolysis (LiOH) & pH Adjustment StepB2->StepB3 StepB3->Final High Yield (>85%)

Caption: Comparison of synthetic routes. Route B (Green) avoids the isolation trap of the zwitterionic intermediate.

Module 3: The "Hidden" Yield Killer (Stereochemistry)

User Query: "I bought 3,5-dimethylpiperidine from a new vendor and my reaction time doubled. Why?"

Technical Insight: Commercial 3,5-dimethylpiperidine is a mixture of cis (meso) and trans (racemic) isomers.[1]

  • Cis-isomer: The methyl groups are predominantly equatorial (more stable chair).[1] The Nitrogen lone pair is sterically accessible.

  • Trans-isomer: One methyl is axial, one is equatorial.[1] The ring may undergo flipping or twisting, creating 1,3-diaxial interactions that shield the Nitrogen nucleophile.

The Fix:

  • Check the Ratio: Run a GC or NMR on your starting material.[1] A higher trans content often requires longer reaction times (extend from 4h to 12h) or slightly higher heat (

    
    ).[1]
    
  • Stoichiometry: If your batch is high in trans isomer, increase the alkylating agent to 1.2-1.3 eq to drive the reaction to completion.

Module 4: Isolation of the Zwitterion (Troubleshooting)

If you must use the direct acid route, or when isolating after hydrolysis, you are handling an amphoteric molecule (Amino Acid).

The Physics of Loss:

  • Low pH (< 2): Nitrogen is protonated (

    
    ).[1] Molecule is soluble in water.[1]
    
  • High pH (> 10): Carboxylic acid is deprotonated (

    
    ).[1] Molecule is soluble in water.[1]
    
  • Isoelectric Point (pI): The pH where the net charge is 0.[2][3][4][5] This is the ONLY point where the product might precipitate or be extractable into organic solvents (like n-Butanol or DCM/IPA mixtures).

Calculated pI Estimate:

  • Piperidine

    
    [1]
    
  • Carboxylic Acid

    
    
    
  • 
    [1]
    

Protocol for Isolation:

  • Cool the hydrolysis mixture to

    
    .
    
  • Carefully adjust pH to 6.5 – 7.0 using 1M HCl.[1] Do not overshoot.

  • Method A (Precipitation): If concentrated, the product may crystallize. Filter and wash with cold acetone.[1]

  • Method B (Extraction): If no precipitate, extract with n-Butanol or DCM:Isopropanol (3:1) .[1] Pure DCM will not extract the zwitterion efficiently.

FAQ: Rapid Fire Troubleshooting

Q: Can I use catalytic KI (Finkelstein conditions) with Chloroacetic acid? A: Yes. Adding 10 mol% KI converts the alkyl chloride to an alkyl iodide in situ. Iodide is a better leaving group.[1] This can boost yield by 10-15% if you are stuck using the chloro-reactant.[1]

Q: My product is an oil that won't crystallize. How do I purify it? A: Amino acids are notoriously difficult to crystallize.[1]

  • Trituration: Add diethyl ether or hexanes to the oil and sonicate.[1] This removes non-polar impurities and often induces solidification.[1]

  • HCl Salt: Dissolve the oil in ethanol and add HCl in dioxane. Isolate the hydrochloride salt, which is usually a stable solid.

Q: The NMR shows a double set of peaks. Is it impure? A: Not necessarily.[1] Because of the 3,5-dimethyl substitution, the chair inversion of the piperidine ring might be slow on the NMR timescale, or you are seeing the distinct signals of the cis and trans isomers. Check the integration; if the ratio matches your starting material, it is likely just isomerism, not impurity.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of N-alkylation and amine nucleophilicity).

  • Sigma-Aldrich. (n.d.).[1] 3,5-Dimethylpiperidine Product Specification. Retrieved from (Verifying cis/trans mixture availability).

  • Bayer AG. (1980).[1][6] Process for the preparation of N-substituted nitrogen heterocycles. Patent DE2839309A1.[1][6] (Industrial conditions for piperidine alkylation).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Retrieved from (Principles of zwitterion isolation).[1]

  • Matrix Scientific. (2024).[1] (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride.[1][7] Retrieved from (Confirmation of commercial availability of the HCl salt form).

Sources

Optimization

Technical Support Center: Purification of (3,5-Dimethylpiperidin-1-yl)acetic acid

Ticket ID: PUR-35DMP-AA Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of HPLC Purification for Zwitterionic Piperidine Derivative Introduction: Understanding Your Molecule Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-35DMP-AA Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of HPLC Purification for Zwitterionic Piperidine Derivative

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are attempting to purify (3,5-Dimethylpiperidin-1-yl)acetic acid . Before we troubleshoot, we must characterize the "personality" of this molecule, as it dictates every chromatographic decision you make.

  • The "Invisible" Problem: This molecule lacks a conjugated

    
    -system. It is effectively "UV silent" above 210 nm. Standard detection at 254 nm will show nothing.
    
  • The Zwitterion Trap: It contains a basic tertiary amine (piperidine N) and an acidic tail (carboxylic acid).

    • Low pH: Both protonated (

      
      , 
      
      
      
      ). Net charge +1.
    • Mid pH (Isoelectric): Zwitterionic (

      
      , 
      
      
      
      ). Net charge 0.
    • High pH: Amine neutral, Acid ionized (

      
      , 
      
      
      
      ). Net charge -1.
  • The Stereochemical Maze: The 3,5-dimethyl substitution creates diastereomers (cis-meso vs. trans-racemic). You will likely see split peaks or "shoulders" that are not impurities but isomers.

Module 1: Visualization & Detection (The "Blind Flying" Issue)

User Issue: "I injected my sample but see no peaks at 254 nm, or just baseline noise."

Root Cause Analysis

The piperidine ring is saturated.[1] Without a chromophore, you cannot use standard UV methods.

Solutions
MethodFeasibilityProsCons
Low UV (205-210 nm) ModerateNo extra steps required.High solvent noise; incompatible with certain buffers (e.g., acetone, carboxylates).
ELSD / CAD High (Recommended) Universal detection; ignores solvent gradients.Destructive (cannot recover analyzed aliquot, but fine for Prep triggers).
MS (Mass Spec) High (Ideal) Specificity (m/z 172); confirms product ID.Requires volatile buffers; more expensive setup.
Derivatization Low (Last Resort)Makes molecule UV-visible (254 nm).[2]Adds a chemical step; changes the molecule (unsuitable for final purification unless the tag is removable).
Protocol: Low UV Optimization

If you must use UV, you must minimize background absorbance.

  • Solvent: Use HPLC-grade Acetonitrile (far transparent than Methanol at 205 nm).

  • Buffer: Use Phosphate (transparent) or extremely low concentrations of Formic Acid (<0.05%). Avoid Acetate or TFA, as they absorb heavily below 210 nm.

Module 2: Retention & Selectivity (The "Elution" Issue)

User Issue: "My compound elutes in the void volume (t0) on my C18 column."

Root Cause Analysis

At neutral pH, the zwitterionic form is highly polar and water-soluble, refusing to interact with the hydrophobic C18 chains.

Decision Matrix: Selecting the Right Stationary Phase

MethodSelection Start Start: Method Selection Detection Detection Available? Start->Detection MS_ELSD MS or ELSD Detection->MS_ELSD Yes UV_Only UV Only Detection->UV_Only No HILIC Method A: HILIC (Bare Silica or Amide) MS_ELSD->HILIC Best Retention AQ_C18 Method B: AQ-C18 (Polar Endcapped) MS_ELSD->AQ_C18 Alternative UV_Only->AQ_C18 Low UV (205nm) Deriv Method C: Derivatization UV_Only->Deriv Add Chromophore

Caption: Decision tree for selecting stationary phase based on detector availability.

Recommended Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for retention of polar zwitterions.

  • Column: Silica or Amide phase (e.g., TSKgel Amide-80, Waters XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 90% B

    
     60% B (Note: HILIC runs "backwards" compared to C18; higher water elutes the compound).
    
  • Mechanism: The water layer on the silica surface retains the polar zwitterion.

Recommended Protocol B: Ion-Pairing C18

Best if you only have C18 columns available.

  • Column: C18 with high carbon load or "AQ" type (compatible with 100% water).

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).

    • Why HFBA? It is a stronger ion-pairing agent than TFA, providing enough hydrophobicity to retain the positively charged amine on the C18 column.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0% B

    
     30% B over 15 mins.
    

Module 3: Stereochemistry (The "Split Peak" Issue)

User Issue: "I see a double peak or a shoulder. Is my compound degrading?"

Root Cause Analysis

The 3,5-dimethyl substitution creates diastereomers :

  • Cis-isomer: Meso compound (achiral).

  • Trans-isomer: Racemic pair (enantiomers).

These diastereomers have different physical properties and will separate on standard achiral columns (C18 or HILIC) if the gradient is shallow enough.

Isomer Separation Workflow

IsomerSep Input Crude Mixture (Cis + Trans) Step1 Achiral Prep HPLC (C18 or HILIC) Input->Step1 Result1 Peak 1: Cis (Meso) Peak 2: Trans (Racemic) Step1->Result1 Decision Need Pure Enantiomers? Result1->Decision Chiral Chiral HPLC (e.g., Chiralpak IA) Decision->Chiral Yes (for Trans peak) Final Pure Enantiomers (Trans-A & Trans-B) Decision->Final No (Stop here) Chiral->Final

Caption: Workflow for separating diastereomers (achiral) vs. enantiomers (chiral).

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid)? A: Yes, but with caveats. TFA (0.1%) helps retention on C18 by forming an ion pair with the piperidine nitrogen. However, TFA suppresses MS ionization signals. If using MS detection, switch to Formic Acid or Ammonium Formate .

Q: How do I remove the salt after Prep-HPLC? A: Since the molecule is an amino acid analog:

  • Lyophilization: If using volatile buffers (Ammonium Formate/Acetate), freeze-drying will remove the buffer.

  • Ion Exchange: Pass the fraction through a weak cation exchange cartridge. Wash with water, elute with ammonia, then lyophilize.

Q: What if I need to use UV 254 nm absolutely? A: You must derivatize. React the crude sample with 4-Toluenesulfonyl chloride (Tosyl Chloride) or Benzoyl Chloride under basic conditions. This attaches a UV-active group to the nitrogen (if secondary) or oxygen, but since you have a tertiary amine (N-alkylated), these standard amine derivatizations will not work directly on the Nitrogen. Correction: The nitrogen is tertiary (piperidin-1-yl). It cannot be tosylated. You would need to derivatize the Carboxylic Acid (e.g., forming a phenacyl ester). This is complex and not recommended for purification. Stick to ELSD/CAD or Low UV.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HILIC and Ion-Pairing mechanisms).

  • Agilent Technologies. (2020). Analysis of Amino Acids and Zwitterions using HILIC. (Application note on zwitterion retention).

  • Sielc Technologies. (n.d.). Separation of Zwitterions on Mixed-Mode Columns. (Specifics on Obelisc columns for amino-acid-like separations).

  • Matrix Scientific. (n.d.). (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride Product Data. (Confirmation of commercial availability and salt forms).

Sources

Troubleshooting

Troubleshooting solubility issues of (3,5-Dimethylpiperidin-1-yl)acetic acid in water

Troubleshooting Solubility Issues in Water This guide provides an in-depth troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with (3,5-Dimethylpi...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility Issues in Water

This guide provides an in-depth troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with (3,5-Dimethylpiperidin-1-yl)acetic acid in aqueous media. Our approach is grounded in fundamental physicochemical principles to empower you to make informed, effective decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My (3,5-Dimethylpiperidin-1-yl)acetic acid shows very poor solubility in neutral water (pH ~7). Why is this happening and what is the most logical first step?

Answer:

The observed low solubility in neutral water is a classic characteristic of a zwitterionic compound.[1] (3,5-Dimethylpiperidin-1-yl)acetic acid possesses both a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid group. At or near its isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. This zwitterionic state often leads to strong intermolecular electrostatic interactions and high crystal lattice energy, which in turn causes low aqueous solubility.[2]

The most effective initial step is to manipulate the pH of the solution to shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble, fully charged (cationic or anionic) form.[]

  • In Acidic Conditions (pH < pI): By adding an acid (e.g., HCl), you protonate the carboxylate group, neutralizing its negative charge. The piperidine nitrogen remains protonated (positively charged). This results in an overall cationic species (the hydrochloride salt), which is significantly more soluble in water.[4]

  • In Basic Conditions (pH > pI): By adding a base (e.g., NaOH), you deprotonate the ammonium group, neutralizing its positive charge. The carboxylic acid remains deprotonated (negatively charged). This results in an overall anionic species (the sodium salt), which is also typically highly soluble.[4]

Initial Troubleshooting Workflow:

The first experiment should be to determine the compound's pH-solubility profile to identify the optimal pH range for your desired concentration.[5]

G cluster_0 Problem Identification & Initial Action cluster_1 Decision & Path Forward cluster_2 Outcome A Start: Poor solubility in neutral water (pH 7) B Hypothesis: Compound is likely near its isoelectric point (pI). Zwitterionic form dominates. A->B  Observe   C Action: Generate a pH-Solubility Profile (e.g., pH 2 to 10) B->C  Test Hypothesis   D Decision Point: Analyze profile to find regions of high solubility C->D  Analyze Data   E Path A: Low pH Formulate in acidic buffer (e.g., pH 2-4) D->E  Solubility increases at low pH   F Path B: High pH Formulate in basic buffer (e.g., pH 8-10) D->F  Solubility increases at high pH   G {Result: Optimized formulation with enhanced aqueous solubility} E->G F->G

Caption: Initial pH-based solubility troubleshooting workflow.

Experimental Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., from pH 2 to 10 in 1-unit increments).

  • Sample Preparation: Add an excess amount of solid (3,5-Dimethylpiperidin-1-yl)acetic acid to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the corresponding buffer pH on the x-axis.

Question 2: pH adjustment improved solubility, but I still can't reach my target concentration for an in vitro assay. What are the next steps?

Answer:

If pH optimization alone is insufficient, the use of co-solvents is a common and effective secondary strategy.[6][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This change in polarity lowers the energy required to create a cavity for the solute and can better solvate the non-polar regions of your molecule (specifically, the dimethyl-substituted piperidine ring), thereby increasing solubility.[9][10]

Common Co-solvents for In Vitro Use:

Co-solventTypical Starting ConcentrationMechanism & NotesPotential Issues
Ethanol 5-20% (v/v)Reduces solvent polarity.[8] Generally well-tolerated by many cell lines at low concentrations.Can cause cellular stress or toxicity at higher concentrations.
Propylene Glycol (PG) 10-30% (v/v)A less volatile and often less toxic alternative to ethanol. Reduces polarity.High concentrations can increase the viscosity of the solution.
Polyethylene Glycol 400 (PEG 400) 10-40% (v/v)Effective solubilizer for many hydrophobic compounds.[10]Can interfere with some protein-based assays. High viscosity.
Dimethyl Sulfoxide (DMSO) 0.5-5% (v/v)A very strong, aprotic solvent. Highly effective but should be used sparingly.Can have intrinsic biological activity and is cytotoxic at >1%.

Experimental Protocol: Co-solvent Screening

  • Select Optimal pH: Based on your pH-solubility profile, prepare a buffer at the pH that provided the highest solubility.

  • Prepare Co-solvent Blends: Create a series of solvent systems by mixing your chosen buffer with increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% ethanol in pH 3 buffer).

  • Determine Solubility: Using the protocol described in Question 1 (steps 2-5), measure the equilibrium solubility of your compound in each buffer/co-solvent blend.

  • Evaluate and Select: Choose the co-solvent and concentration that achieves your target solubility while remaining compatible with your downstream assay (i.e., does not cause cell toxicity or assay interference).

Question 3: I need to prepare a stable, high-concentration formulation for in vivo studies. Are co-solvents the best option?

Answer:

For in vivo applications, while some co-solvents are used, a more robust and often preferred strategy is to use complexing agents or to isolate a stable, highly soluble salt form of the compound.[11]

1. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic portion of a drug molecule (like the dimethylpiperidine ring) into their core, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used, FDA-approved excipient for parenteral and oral formulations due to its high aqueous solubility and low toxicity.

2. Salt Formation:

This involves chemically reacting your compound to form a stable, solid salt, which is then dissolved to make the final formulation. This is often the most reliable method for achieving high, reproducible solubility.

  • (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride: Reacting the parent compound with hydrochloric acid will yield the hydrochloride salt. This pre-formed salt is expected to be a crystalline solid with significantly higher intrinsic aqueous solubility than the zwitterionic form.[13][14]

  • Sodium or Potassium Salt: Reacting with a strong base like sodium hydroxide would yield the sodium salt, which would also be expected to have high water solubility.

Workflow for In Vivo Formulation Development:

G cluster_0 Primary Strategies cluster_1 Experimental Validation A Goal: High-concentration, stable formulation for in vivo use B Strategy 1: Complexation (e.g., with HP-β-CD) A->B C Strategy 2: Salt Formation (e.g., Isolate HCl salt) A->C D Protocol: Perform phase-solubility studies with varying HP-β-CD concentrations. B->D E Protocol: Synthesize and isolate the salt. Determine its intrinsic solubility and stability. C->E F {Decision: Select formulation based on - Achieved Concentration - Stability Data - Tolerability / Safety Profile} D->F E->F G {Final Formulation} F->G

Caption: Decision workflow for developing an in vivo formulation.

Summary of Key Physicochemical Properties

Note: These values are estimates based on the constituent functional groups and should be experimentally confirmed.

PropertyEstimated ValueImplication for Aqueous Solubility
pKa (amine) 10.5 - 11.0The piperidine nitrogen is basic and will be protonated (cationic) at physiological pH and below.[15][16]
pKa (acid) 4.5 - 5.0The carboxylic acid is acidic and will be deprotonated (anionic) at physiological pH and above.[17][18]
Isoelectric Point (pI) ~7.5 - 8.0This is the pH of minimum solubility. The compound's low solubility in neutral water is consistent with this estimate.
logP ~1.6 - 2.0Indicates moderate lipophilicity, suggesting that the non-polar dimethylpiperidine moiety contributes to low water solubility.[19]

References

  • Title: How does co-solvency increase solubility Source: Filo URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A Solubility Comparison of Neutral and Zwitterionic Polymorphs Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Solubility-Modifying Power of Zwitterionic Salts Source: PubMed (National Center for Biotechnology Information) URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL: [Link]

  • Title: cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL: [Link]

  • Title: Zwitterionics Surfactants Source: Encyclopedia (MDPI) URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: solubility enhancement and cosolvency by madhavi Source: Slideshare URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Zwitterion | Definition, Structure & Properties Source: Study.com URL: [Link]

  • Title: Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Overcoming the Challenge of Poor Drug Solubility Source: American Pharmaceutical Review URL: [Link]

  • Title: cis-3,5-Dimethylpiperidine Source: LookChem URL: [Link]

  • Title: Strategies to Address Low Drug Solubility in Discovery and Development Source: The AAPS Journal URL: [Link]

  • Title: Tackling the Big Issue of Solubility Source: Pharmaceutical Technology URL: [Link]

  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL: [Link]

  • Title: Solubility Enhancement of Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Solubility enhancement – A challenge for hydrophobic drugs Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data (wiredchemist.com) URL: [Link]

  • Title: (3,5-Dimethyl-1-piperidinyl)acetic acid hydrochloride (1:1) Source: Chemsrc URL: [Link]

  • Title: Acetic Acid | CH3COOH Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: What is the approximate pKa value of acetic acid (CH3COOH)? Source: Pearson+ URL: [Link]

  • Title: Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. Source: Pearson URL: [Link]

  • Title: Formic and acetic acid pKa values increase under nanoconfinement Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Source: Quora URL: [Link]

  • Title: How to calculate the pKa of acetic acid Source: Quora URL: [Link]

  • Title: Properties of Carboxylic Acids and Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon Source: Vaia URL: [Link]

  • Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Piperidin-1-yl-acetic acid Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis Source: TUODA URL: [Link]

  • Title: 3,5-Dimethylpiperidine Source: Jinan Future chemical Co.,Ltd URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of Dimethylpiperidinyl Acetic Acid (DMPAA)

Status: Operational Ticket ID: DMPAA-CRYST-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for Dimethylpiperidinyl Acetic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DMPAA-CRYST-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for Dimethylpiperidinyl Acetic Acid (DMPAA) . As a zwitterionic amphophile (containing both a basic piperidine amine and an acidic carboxylate), DMPAA presents unique crystallization challenges. Its lattice energy is dominated by electrostatic interactions, while the dimethyl-substituted piperidine ring adds significant lipophilicity and steric bulk.

This guide moves beyond generic advice to address the specific physics of Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and the manipulation of the Isoelectric Point (pI) for yield maximization.

Module 1: Solvent System Architecture

The Core Challenge: The Zwitterion Paradox

DMPAA exists in equilibrium between its neutral form and its zwitterionic form. Your solvent choice must align with the specific ionic state you are targeting.

  • Zwitterion Form (High MP, Low Solubility in Organics): Best for final purity.

  • Salt Form (HCl/Na+): Best for water solubility.

  • Neutral Form: Only exists in specific pH windows or non-polar environments.

Recommended Solvent Systems

Based on the lipophilic "dimethyl" shielding and the polar "acetic acid" tail, we categorize solvents into three tiers.

Tier Solvent System Mechanism of Action Best For
Primary Ethanol (95%) / Ethyl Acetate Anti-solvent Crash: Ethanol solvates the polar head; EtAc reduces solubility of the lipophilic tail gradually.General purification; removing non-polar impurities.
Secondary Isopropanol (IPA) / Water (90:10) Hydrophobic Shielding: The dimethyl groups require the organic character of IPA, while water stabilizes the zwitterionic charges.High-yield recovery; avoiding "oiling out."
Tertiary Acetonitrile / MTBE Polar Aprotic / Non-polar: Acetonitrile dissolves the free base; MTBE acts as a mild anti-solvent.Desalting or crystallizing the free base form.
Visual Logic: Solvent Selection Decision Tree

Use this logic flow to determine your starting solvent based on your crude material's state.

SolventSelection Start Start: Analyze Crude DMPAA CheckState What is the Ionic State? Start->CheckState Zwitterion Zwitterion (Neutral pH) CheckState->Zwitterion Salt Salt (HCl or Na+) CheckState->Salt PolarityCheck Check Impurity Profile Zwitterion->PolarityCheck SaltSolvent System: Methanol / Acetone (Displacement) Salt->SaltSolvent PolarImpurities Polar Impurities PolarityCheck->PolarImpurities High NonPolarImpurities Non-Polar Impurities PolarityCheck->NonPolarImpurities High Recrec1 System: IPA / Water (9:1) (Cooling Crystallization) PolarImpurities->Recrec1 Recrec2 System: Ethanol / EtAc (Anti-solvent Addition) NonPolarImpurities->Recrec2

Figure 1: Decision matrix for selecting the optimal solvent system based on ionic state and impurity profile.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The most frequent ticket we receive for piperidine derivatives is: "My product separated as a sticky oil instead of crystals."

The Physics of Oiling Out

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, your compound melts under the solvent before it can organize into a lattice. The dimethyl substitution lowers the melting point (steric hindrance disrupts packing), making DMPAA prone to this.

Corrective Protocol: The "Seeding at Metastable Zone" Technique

Do not simply cool the solution further; this will only harden the oil.

  • Re-dissolve: Heat the mixture until the oil phase disappears completely (homogeneous solution).

  • Temperature Adjustment: Cool slowly to exactly 5°C above the temperature where oiling previously occurred.

  • Seeding: Add 0.1% w/w of pure seed crystals.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. Do not cool.

    • Why? This allows the oil droplets (metastable) to transfer mass to the seed crystals (stable) via Ostwald Ripening.

  • Slow Cooling: Once a suspension is visible, cool at 5°C per hour .

OilingOut State1 Homogeneous Solution (High T) State2 Cooling... State1->State2 Decision LLPS Boundary Reached? State2->Decision Oil OILING OUT (Metastable Liquid) Decision->Oil Fast Cooling / High Supersaturation Crystal Nucleation (Crystalline Solid) Decision->Crystal Controlled Cooling + Seeds Remedy REMEDY: 1. Reheat 2. Seed at T > T_oil 3. Isothermal Hold Oil->Remedy Remedy->State1

Figure 2: Mechanism of Oiling Out (LLPS) and the corrective loop required to force nucleation.

Module 3: Advanced Protocols

Protocol A: Isoelectric Focusing Crystallization

Best for: Maximizing yield from aqueous mother liquors.

Theory: DMPAA has a specific isoelectric point (pI) where its solubility is lowest (net charge = 0).

  • Dissolution: Dissolve crude DMPAA in minimum water at pH 1 (using HCl) or pH 12 (using NaOH).

  • Filtration: Filter out insoluble mechanical impurities.

  • Titration: Slowly titrate with the opposing acid/base to reach the pI (likely between pH 5.5–6.5 for piperidine acids).

    • Tip: Monitor turbidity.[1] The solution will cloud significantly at the pI.

  • Aging: Stir at the pI for 4 hours at 0°C.

  • Harvest: Filter and wash with cold acetone.

Protocol B: The "Reverse Addition" Method

Best for: High purity requirements.

  • Prepare Anti-solvent: Place 10 volumes of Ethyl Acetate (relative to mass) in the crystallization flask and cool to 0°C.

  • Prepare Concentrate: Dissolve DMPAA in the minimum amount of warm Methanol (40°C).

  • Addition: Add the warm Methanol solution dropwise into the cold Ethyl Acetate while stirring vigorously.

    • Why? This creates high local supersaturation instantly, favoring nucleation over oiling out.

Frequently Asked Questions (FAQ)

Q: Why does adding hexane cause my DMPAA to turn into gum? A: Hexane is too non-polar. The polarity gap between the zwitterionic DMPAA and hexane is so large that the solute molecules aggregate instantly (oiling out) rather than organizing slowly. Switch to Ethyl Acetate or MTBE as your anti-solvent.

Q: My crystals are hygroscopic (absorb water). How do I fix this? A: You likely have trapped solvent or amorphous content.

  • Fix: Dry the crystals under vacuum at 40°C with a P₂O₅ trap.

  • Fix: Recrystallize from anhydrous Ethanol/IPA . Avoid water in the final step to prevent hydrate formation.

Q: The melting point is 10°C lower than the literature value. A: This indicates either impurities or a specific polymorph.

  • Test: Run a DSC (Differential Scanning Calorimetry). If you see a small endotherm before the main melt, it's a polymorph transition.

  • Action: Slurry the solid in the solvent system for 24 hours without heating. This "Ostwald Ripening" converts kinetic polymorphs to the thermodynamic (stable) form.

References

  • Chemistry LibreTexts. (2022). Solubility of Amino Acids and Zwitterions.[2] Retrieved from

  • Mettler Toledo. (2024). Understanding Oiling-Out in Crystallization. Retrieved from

  • BenchChem. (2025).[3][4] Protocols for Purification of Piperidine Derivatives.[3][4] Retrieved from

  • ResearchGate. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids. Retrieved from

  • Purosolv. (2025).[5] Choosing the Right Solvent for Drug Manufacturing.[6] Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in 3,5-dimethylpiperidine reactions

Technical Support Portal: Advanced Amine Functionalization Knowledge Base Article ID: KB-305-DMP Topic: Overcoming Steric Hindrance in 3,5-Dimethylpiperidine Reactions Status: Active | Last Updated: 2026-02-16 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Advanced Amine Functionalization Knowledge Base Article ID: KB-305-DMP Topic: Overcoming Steric Hindrance in 3,5-Dimethylpiperidine Reactions Status: Active | Last Updated: 2026-02-16

Executive Summary

3,5-Dimethylpiperidine presents a unique challenge in medicinal chemistry due to the proximal steric bulk of the C3 and C5 methyl groups relative to the nucleophilic nitrogen. This hindrance is conformation-dependent:

  • Cis-isomer (meso): Predominantly adopts a diequatorial chair conformation. The nitrogen lone pair is relatively accessible, though still more hindered than piperidine.

  • Trans-isomer (racemic): Inevitably forces one methyl group into an axial position in the chair conformation. This creates significant 1,3-diaxial strain and steric shielding of the nitrogen lone pair, causing reaction rates to drop by orders of magnitude compared to the cis isomer.

This guide provides validated protocols to overcome these energy barriers in Cross-Coupling, Amide Formation, and Reductive Amination.

Module 1: Buchwald-Hartwig C-N Cross-Coupling

The Problem: Standard ligands (e.g., BINAP, dppf) fail because the bulk of the amine prevents coordination to the Pd(II)-aryl intermediate, leading to hydrodehalogenation (reduction) of the aryl halide rather than coupling.

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) precatalysts. These facilitate the difficult reductive elimination step.

Recommended Protocol: The "RuPhos" Standard

Use this for coupling 3,5-dimethylpiperidine with aryl bromides/chlorides.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst RuPhos Pd G4 0.02–0.05Generates the active monoligated Pd(0) species immediately.
Base LiHMDS (1M in THF)2.2Soluble base is critical. Stronger pKa ensures rapid deprotonation of the Pd-amine complex.
Solvent THF or Dioxane N/AEthers stabilize the active catalytic species.
Temp 65 °C – 80 °CN/AThermal energy required to overcome steric repulsion during amine coordination.

Step-by-Step Workflow:

  • Charge: Add Aryl Halide (1.0 equiv) and RuPhos Pd G4 (2-5 mol%) to a vial.

  • Purge: Seal and purge with Argon/Nitrogen x3 (Oxygen kills the active catalyst).

  • Solvent: Add anhydrous THF (0.2 M concentration relative to halide).

  • Amine: Add 3,5-dimethylpiperidine (1.2 equiv).

  • Base: Add LiHMDS dropwise. Note: If the substrate contains base-sensitive esters, switch base to Cs2CO3 and solvent to t-Amyl alcohol at 100°C.

  • React: Heat to 65°C for 2-16 hours.

Mechanistic Visualization: The diagram below illustrates why specific ligands are required to force the cycle forward.

BuchwaldCycle cluster_legend Steric Bottlenecks Easy Step Easy Step Hard Step Hard Step Pd(0)-L Active Catalyst Pd(0)-RuPhos Oxidative Addition 1. Oxidative Addition (Ar-X adds to Pd) Pd(0)-L->Oxidative Addition Pd(II)-Ar-X Pd(II)-Ar-X Intermediate Oxidative Addition->Pd(II)-Ar-X Amine Coordination 2. Amine Coordination (CRITICAL FAILURE POINT) Sterics block approach Pd(II)-Ar-X->Amine Coordination + 3,5-DMP Pd(II)-Amine Pd(II)-Amido Complex Amine Coordination->Pd(II)-Amine Requires Bulky Ligand Reductive Elimination 3. Reductive Elimination (Forms C-N bond) Pd(II)-Amine->Reductive Elimination Reductive Elimination->Pd(0)-L Product Release

Caption: The catalytic cycle highlights Step 2 as the steric bottleneck. Standard ligands cannot accommodate the bulk of 3,5-dimethylpiperidine, stalling the cycle.

Module 2: Difficult Amide Couplings

The Problem: The "standard" HATU/DIPEA protocol often results in <20% conversion because the activated ester reacts too slowly with the hindered amine, eventually hydrolyzing or rearranging.

The Solution: Use T3P (Propylphosphonic anhydride) .[8] It acts as a kinetic dehydrating agent, driving the reaction forward without generating a bulky active ester intermediate that further crowds the reaction center.

Protocol: T3P Activation
  • Dissolve: Carboxylic Acid (1.0 equiv) and 3,5-dimethylpiperidine (1.5 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Pyridine (3.0 equiv). Pyridine is superior to DIPEA here as it acts as a nucleophilic catalyst and proton shuttle without adding steric bulk.

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Warm: Allow to warm to RT. If conversion is low after 4h, heat to 50°C (T3P is thermally stable).

Comparison of Reagents for Hindered Amines:

ReagentMechanismSuitability for 3,5-DMP
HATU Active Ester (OBt)Low. The OBt ester is bulky; attack by hindered amine is slow.
EDC/HOBt CarbodiimidePoor. Too slow; prone to N-acyl urea side products.
T3P Mixed AnhydrideHigh. Low steric profile; drives equilibrium via water removal.
Ghosez's Reagent Acid Chloride (in situ)High. Generates highly reactive acid chloride; use if T3P fails.

Module 3: Troubleshooting & FAQ

Decision Tree: Choosing the Right Conditions

Before starting, categorize your electrophile to select the correct pathway.

DecisionTree Start Electrophile Type? ArylHalide Aryl Halide (Br, Cl, I, OTf) Start->ArylHalide Carboxylic Carboxylic Acid Start->Carboxylic AlkylHalide Alkyl Halide (SN2) Start->AlkylHalide RuPhos Protocol A: Pd-G4 RuPhos LiHMDS, 65°C ArylHalide->RuPhos Secondary Amine BrettPhos Protocol B: Pd-G4 BrettPhos (If amine is 1°) ArylHalide->BrettPhos Primary Amine T3P Protocol C: T3P + Pyridine EtOAc, 50°C Carboxylic->T3P Standard AcidCl Protocol D: (COCl)2 or SOCl2 Then add Amine Carboxylic->AcidCl If T3P Fails Polar Protocol E: DMF/DMAc, 80°C K2CO3 + KI (cat) AlkylHalide->Polar Force Conditions

Caption: Logical flow for selecting reaction conditions based on electrophile class.

Frequently Asked Questions

Q: I am seeing 100% conversion of the aryl bromide, but only reduced product (Ar-H) and unreacted amine. Why? A: This is "Hydrodehalogenation." The bulky 3,5-dimethylpiperidine failed to coordinate to the Palladium center. The Pd-Ar intermediate then grabbed a hydride (likely from the solvent or ligand) and eliminated.

  • Fix: Switch to a bulkier ligand (RuPhos or AdBrettPhos) to open up the coordination sphere, or increase the concentration of the amine. Ensure the solvent is anhydrous.[3]

Q: Can I separate the cis and trans isomers of 3,5-dimethylpiperidine before the reaction? A: Yes, but it is difficult. They are diastereomers, so they have different boiling points, but they are close (~2-3°C difference).

  • Fix: Use a high-efficiency spinning band distillation column or preparative HPLC. Alternatively, react the mixture; the cis isomer reacts significantly faster. You can sometimes kinetically resolve them by running the reaction to 50% conversion and isolating the product (enriched in cis).

Q: My reductive amination with NaBH(OAc)3 is stuck at the imine stage. A: The steric bulk prevents the hydride from approaching the iminium ion.

  • Fix: Switch to NaBH3CN in Methanol with pH adjusted to 5-6 using Acetic Acid. Methanol is smaller than DCM/DCE (solvation shell is smaller), and NaBH3CN is a more compact reducing agent. Heat to 50°C if necessary.

References

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • T3P for Amide Coupling

    • Dunetz, J. R., et al. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[10] Organic Letters, 13(19), 5048–5051.

  • RuPhos Pd G4 Precatalyst Utility

    • Sotelo, E., et al. (2019). A User’s Guide to Pd-Catalyzed C–N Cross-Coupling Reactions. Aldrichimica Acta, 52(1), 3-19.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ensuring the Purity of (3,5-Dimethylpiperidin-1-yl)acetic Acid for Robust Biological Assays

In the realm of drug discovery and development, the integrity of every biological assay hinges on the quality of the chemical probes utilized. The seemingly minor presence of impurities can lead to confounding results, m...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the integrity of every biological assay hinges on the quality of the chemical probes utilized. The seemingly minor presence of impurities can lead to confounding results, misinterpretation of structure-activity relationships (SAR), and ultimately, costly delays in research pipelines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the purity of (3,5-Dimethylpiperidin-1-yl)acetic acid, a piperidine derivative with potential applications in various therapeutic areas. By employing a multi-faceted analytical approach, we can ensure that the biological data generated is both reliable and reproducible.

The Criticality of Purity in Biological Screening

Understanding the Synthetic Landscape and Potential Impurities

A proactive approach to purity validation begins with an understanding of the compound's synthetic route. (3,5-Dimethylpiperidin-1-yl)acetic acid is commonly synthesized via one of two primary pathways, each with its own set of potential impurities.

Route 1: N-Alkylation of 3,5-Dimethylpiperidine

This common method involves the reaction of 3,5-dimethylpiperidine with a haloacetic acid or its ester derivative, followed by hydrolysis if an ester is used.

Figure 1: N-Alkylation Synthesis Route

Potential Impurities from N-Alkylation:

  • Unreacted Starting Materials: Residual 3,5-dimethylpiperidine and haloacetic acid/ester.

  • Over-alkylation Product: Formation of a quaternary ammonium salt, which can occur if an excess of the alkylating agent is used.[2]

  • Byproducts of Side Reactions: Depending on the reaction conditions, other side products may form.

  • Stereoisomers: 3,5-dimethylpiperidine exists as cis and trans isomers. The starting material may be a mixture of these, leading to a corresponding mixture in the final product. The biological activity of different stereoisomers can vary significantly, making their separation and individual testing crucial.[3][4]

Route 2: Reductive Amination

This alternative route involves the reaction of 3,5-dimethylpyridine with glyoxylic acid in the presence of a reducing agent.

Figure 2: Reductive Amination Synthesis Route

Potential Impurities from Reductive Amination:

  • Unreacted Starting Materials: Residual 3,5-dimethylpyridine and glyoxylic acid.

  • Over-reduction Products: Reduction of the carboxylic acid group.

  • Side-products from the Reducing Agent: Byproducts from the reducing agent used.[5]

  • Incomplete Reaction Products: The intermediate imine may persist if the reduction is incomplete.[6]

  • Stereoisomers: As with the N-alkylation route, the stereochemistry of the final product will depend on the starting materials and reaction conditions.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A combination of orthogonal methods provides a more complete and reliable picture.

Chromatographic Purity: HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of small molecules.[7] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification of impurities.

Experimental Protocol: Reversed-Phase HPLC-UV/MS

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and mass spectrometry (electrospray ionization in positive mode).

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Data Interpretation:

  • The chromatogram will show a major peak for the desired compound and potentially smaller peaks for impurities.

  • The area percentage of the main peak provides a quantitative measure of purity.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the main peak, confirming its identity.

  • The m/z of the impurity peaks can help in their identification by comparing them to the masses of potential impurities predicted from the synthetic route.

Compound Expected [M+H]⁺ Retention Time (min) Purity (%)
(3,5-Dimethylpiperidin-1-yl)acetic acid172.1332~5.2>98%
3,5-Dimethylpiperidine114.1277~3.8<0.5%
Quaternary Ammonium SaltVariesVaries<0.5%

Table 1: Example HPLC-MS Purity Analysis Data

Figure 3: HPLC-MS Purity Validation Workflow

Structural Confirmation and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used to assess purity. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The integration of the peaks should be consistent with the number of protons in the molecule.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Data Interpretation:

  • The chemical shifts, splitting patterns, and integration of the ¹H NMR signals should be consistent with the structure of (3,5-Dimethylpiperidin-1-yl)acetic acid.

  • The ¹³C NMR spectrum should show the expected number of carbon signals.

  • The absence of significant unassigned peaks in both spectra is a strong indicator of high purity. Impurity peaks, if present, can often be identified by comparing the spectrum to those of the starting materials or known byproducts.

Assignment ¹H NMR (ppm, CDCl₃) ¹³C NMR (ppm, CDCl₃)
-CH₃~0.9 (d)~19.0
Piperidine CH₂~1.5-2.8 (m)~30-55
Piperidine CH~2.9-3.2 (m)~58-62
-CH₂-COOH~3.4 (s)~60.0
-COOH~10-12 (br s)~175.0

Table 2: Predicted NMR Chemical Shifts for (3,5-Dimethylpiperidin-1-yl)acetic acid (Note: Actual shifts may vary depending on the solvent and stereoisomer.)

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data can be used to confirm the empirical formula of the compound. For a pure sample, the experimentally determined percentages should be within ±0.4% of the calculated values.[8]

Assessing Suitability for Biological Assays

Beyond chemical purity, several other factors must be considered to ensure a compound is suitable for biological testing.

Solubility

Poor aqueous solubility can lead to a number of issues in biological assays, including precipitation of the compound in the assay buffer and an overestimation of its potency.[9] The solubility of (3,5-Dimethylpiperidin-1-yl)acetic acid should be determined in the specific buffer system to be used for the biological assay.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the assay buffer in a 96-well plate.

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Stability

The stability of the compound in the assay buffer and under storage conditions is critical. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration and the formation of new, potentially active, species.

Experimental Protocol: Stability Study by HPLC

  • Prepare a solution of the compound in the assay buffer at a known concentration.

  • Incubate the solution under the conditions of the biological assay (e.g., 37°C for 24 hours).

  • At various time points, analyze an aliquot of the solution by HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A stability-indicating method should be developed through forced degradation studies to ensure all potential degradants are resolved.[4][6][10][11][12][13]

Potential for Off-Target Effects

Piperidine-containing compounds have been known to interact with a variety of biological targets.[2][14][15] Early assessment of potential off-target effects can help to avoid misinterpretation of biological data. This can be achieved through both computational and experimental approaches.

Computational Approach: In silico screening of the compound against a database of known protein targets can predict potential off-target interactions.[6]

Experimental Approach: Screening the compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) can experimentally identify unintended interactions.[2]

Figure 4: Workflow for Assessing Off-Target Effects

Conclusion

The rigorous validation of the purity of (3,5-Dimethylpiperidin-1-yl)acetic acid is a non-negotiable prerequisite for its use in any biological assay. A comprehensive approach that combines chromatographic and spectroscopic techniques for purity assessment with functional assays to evaluate solubility, stability, and potential off-target effects is essential. By diligently following the principles and protocols outlined in this guide, researchers can have high confidence in the quality of their chemical tools and the integrity of their biological data, ultimately accelerating the path to meaningful scientific discoveries.

References

  • BenchChem Technical Support. Mitigating Off-Target Effects of Piperidine Compounds. BenchChem. Accessed February 15, 2026.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e12.
  • Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1-1.
  • Wikipedia. Reductive amination. Wikipedia. Accessed February 15, 2026.
  • Saleem, M., et al. (2023). The influence of the introduction of chiral center in piperidine ring on activities of PCAF inhibitors.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed February 15, 2026.
  • BenchChem Technical Support. mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine. BenchChem. Accessed February 15, 2026.
  • Parés, S., et al. (1998). Product ratios a and yields obtained after reductive amination b...
  • Chemistry Steps. Reductive Amination. Chemistry Steps. Accessed February 15, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Criticality of Chiral Piperidine Derivatives in Drug Discovery: A Focus on (S)-3-N-Boc-Aminopiperidine. NINGBO INNO PHARMCHEM CO.,LTD. Published October 13, 2025.
  • BenchChem Application Notes. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed February 15, 2026.
  • Wang, C., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Published June 26, 2024.
  • Preuss, P., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Accessed February 15, 2026.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Published October 21, 2025.
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  • SciELO. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. SciELO.
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  • ID-Press. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. ID-Press. Published May 17, 2022.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Accessed February 15, 2026.
  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022.
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  • PubChem. (3-Methylpiperidin-1-yl)acetic acid. PubChem. Accessed February 15, 2026.
  • The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Accessed February 15, 2026.
  • SpringerLink. Synthesis, characterization, and biological activity using computational study of synthesized monocyclic β-lactam ligands. SpringerLink.
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  • Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. Accessed February 15, 2026.
  • Matrix Scientific. (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride. Matrix Scientific. Accessed February 15, 2026.
  • PMC. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC.
  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Published September 7, 2023.
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  • PubMed. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. Published June 15, 2013.
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  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Published June 20, 2025.
  • Sigma-Aldrich. (3,5-Dimethylpyrazol-1-yl)acetic acid. Sigma-Aldrich. Accessed February 15, 2026.

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Comparative

Comparative Guide: Synthetic Routes for N-Substituted Piperidine Acetic Acids

Executive Summary N-substituted piperidine acetic acid derivatives (e.g., 2-(1-benzylpiperidin-4-yl)acetic acid) are critical pharmacophores in the synthesis of antihistamines, uptake inhibitors (e.g., Tiagabine), and ps...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted piperidine acetic acid derivatives (e.g., 2-(1-benzylpiperidin-4-yl)acetic acid) are critical pharmacophores in the synthesis of antihistamines, uptake inhibitors (e.g., Tiagabine), and psychostimulants. Selecting the optimal synthetic route depends heavily on the substitution pattern (2, 3, or 4-position), scale, and available starting materials.

This guide compares three distinct synthetic strategies:

  • The Convergent Route (HWE Olefination): Best for 4-substituted derivatives; offers the highest regiocontrol and yield.

  • The Direct Route (N-Alkylation): Ideal for small-scale discovery when the piperidine core is commercially available.

  • The Aromatic Route (Pyridine Hydrogenation): The preferred method for large-scale manufacturing of 2- and 3-substituted isomers due to the low cost of pyridine precursors.

Route Analysis & Protocols

Route A: The Convergent Approach (Horner-Wadsworth-Emmons)

Best For: High-yield synthesis of 4-substituted piperidine acetic acids (e.g., N-benzyl-4-piperidineacetic acid).

This route builds the acetic acid side chain onto an existing piperidone ring. It avoids the regioselectivity issues often seen in ring-closing methods and eliminates the risk of over-alkylation seen in Route B.

Mechanism & Logic

The pathway utilizes a Horner-Wadsworth-Emmons (HWE) reaction to install an


-unsaturated ester, which is subsequently reduced.[1][2]
  • Why NaH? Sodium hydride is necessary to deprotonate the phosphonate ester completely to form the nucleophilic carbanion.

  • Why Triethyl Phosphonoacetate? It is cheaper than the Wittig reagent and yields a water-soluble phosphate by-product, simplifying purification.

Experimental Protocol

Step 1: HWE Olefination

  • Setup: Flame-dry a 500 mL 3-neck flask under nitrogen.

  • Reagent Formation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min until clear (evolution of H₂ gas ceases).

  • Addition: Add N-benzyl-4-piperidone (1.0 equiv) in THF dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

    • Checkpoint: Product is the

      
      -unsaturated ester (Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate). Yield typically >90%.[3]
      

Step 2: Catalytic Hydrogenation & Hydrolysis

  • Reduction: Dissolve the unsaturated ester in EtOH. Add 10% Pd/C (5 wt% loading). Hydrogenate at 30 psi (Parr shaker) for 4 hours. Filter through Celite.

  • Hydrolysis: Dissolve the saturated ester in 6N HCl and reflux for 4 hours.

  • Isolation: Concentrate in vacuo to obtain the hydrochloride salt of the target acid.

HWE_Route cluster_check Quality Control Points Start N-Benzyl-4-piperidone HWE HWE Olefination (NaH, (EtO)2P(O)CH2CO2Et) Start->HWE Inter α,β-Unsaturated Ester HWE->Inter Check1 TLC: Disappearance of Ketone HWE->Check1 Red Pd/C Hydrogenation (H2, EtOH) Inter->Red Prod Target: Piperidine Acetic Acid Red->Prod Check2 NMR: Loss of Alkene Proton Red->Check2

Caption: Figure 1. Convergent synthesis via HWE olefination ensuring regiospecific side-chain installation.

Route B: The Direct Approach (N-Alkylation)

Best For: Small-scale synthesis or when specific piperidine acetic acid isomers (2- or 3-position) are commercially available as salts.

Mechanism & Logic

A classic S_N2 nucleophilic substitution.

  • Why K₂CO₃/Acetonitrile? Mild base conditions prevent hydrolysis of the ester moiety during alkylation. Acetonitrile is polar enough to dissolve the reagents but easy to remove.

  • Critical Control: Stoichiometry must be strictly 1:1 to prevent quaternization (formation of the bis-alkylated ammonium salt).

Experimental Protocol
  • Free Base Formation: If starting with Ethyl 4-piperidineacetate HCl, dissolve in water, basify with NaHCO₃ to pH 10, and extract with DCM. Dry and concentrate to get the free amine.

  • Alkylation: Dissolve the free amine (1.0 equiv) in Acetonitrile (0.2 M).

  • Addition: Add anhydrous K₂CO₃ (1.5 equiv) and Benzyl Bromide (1.05 equiv).

  • Reaction: Heat to 60°C for 6 hours.

  • Workup: Filter off solids. Concentrate filtrate. Purify via flash chromatography (DCM/MeOH) to remove any quaternary salts.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the zwitterionic acid.

Alkylation_Route Start Ethyl 4-piperidineacetate (HCl) Base Free Base Generation (NaHCO3, DCM) Start->Base Alk N-Alkylation (BnBr, K2CO3, MeCN, 60°C) Base->Alk Purify Flash Chromatography (Remove Quats) Alk->Purify Hyd Hydrolysis (LiOH) Purify->Hyd End Target Product Hyd->End

Caption: Figure 2.[4][5] Direct N-alkylation workflow. Note the critical purification step to remove over-alkylated byproducts.

Route C: The Aromatic Approach (Pyridine Reduction)

Best For: Large-scale manufacturing and accessing 2- or 3-substituted isomers (e.g., Nipecotic acid derivatives).

Mechanism & Logic

Heterogeneous catalytic hydrogenation of the aromatic pyridine ring.

  • Catalyst Choice: PtO₂ (Adams' catalyst) or Rh₂O₃ are superior to Pd/C for pyridine ring reduction under mild pressures.

  • Solvent Effect: Acetic acid is used as the solvent to protonate the nitrogen, preventing catalyst poisoning by the basic amine.

  • Temperature Programming: For substituted pyridines (especially those with benzylic alcohols), a "temperature-programmed" approach is vital. Low temp (20°C) reduces the side chain/functional groups; High temp (60°C) reduces the ring.

Experimental Protocol
  • Preparation: Dissolve Ethyl 4-pyridylacetate (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Catalyst: Add PtO₂ (5 mol%).

  • Hydrogenation: Pressurize Hydrogenator to 50 psi H₂.

  • Reaction: Stir at RT for 12 hours. If reaction stalls, heat to 50°C.

    • Safety Note: Filter catalyst under Argon. PtO₂ is pyrophoric when dry.

  • Derivatization: The product is Ethyl 4-piperidineacetate (secondary amine). Proceed to Route B for N-substitution, or if N-benzyl was already present (rarely survives PtO₂ reduction without cleavage), re-alkylation is needed.

    • Alternative: Use N-benzylpyridinium salts (Zincke salts) followed by NaBH₄ reduction for partial reduction, though full hydrogenation usually cleaves the benzyl group.

Comparative Analysis

FeatureRoute A (HWE)Route B (N-Alkylation)Route C (Pyridine Red.)
Overall Yield High (80-90%)Moderate (60-75%)High (85-95%)
Step Count 3 Steps2 Steps2 Steps (+1 for N-sub)
Regiocontrol Excellent (Determined by ketone)Good (Determined by SM)Excellent (Determined by SM)
Scalability HighModerate (Chromatography needed)Very High (Filtration only)
Cost Moderate (Phosphonate cost)LowLow (Pyridine precursors cheap)
Key Risk NaH handling on kilo-scaleOver-alkylation impuritiesHigh pressure H₂ / Pyrophoric catalyst
Recommendation
  • For Drug Discovery (mg to g scale): Use Route B . It is the fastest "off-the-shelf" method if the piperidine ester is available.

  • For Process Development (kg scale): Use Route A . The HWE reaction is highly robust, avoids difficult chromatographic separations (unlike Route B), and avoids the high-pressure safety constraints of Route C if specific autoclaves are unavailable.

References

  • HWE Reagent Preparation & Protocol: Richardson, R. M., & Wiemer, D. F. (2002). "Direct Preparation of Diethyl (1-Substituted-1-alkenyl)phosphonates." Organic Syntheses, 79, 93. Link

  • Pyridine Hydrogenation Strategy: Felpin, F.-X., & Lebreton, J. (2004). "Recent Advances in the Total Synthesis of Piperidine Alkaloids." European Journal of Organic Chemistry, 2003(19), 3693–3712. Link

  • N-Alkylation & Scale-Up: Bhattacharjee, A., et al. (2010). "Large-scale synthesis of 2,6-trans-piperidines." Tetrahedron Letters, 51(38), 5003-5006. Link

  • HWE on Piperidones: Patent WO2007118137A1. "Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate." Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylpiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylpiperidin-1-yl)acetic acid
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